molecular formula C10H16N5O11P3S B15135166 ddGTP|AS

ddGTP|AS

Cat. No.: B15135166
M. Wt: 507.25 g/mol
InChI Key: BWZOONOCZPJTJM-FBWOBCCMSA-N
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Description

2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP) is a modified nucleotide used primarily in DNA sequencing, particularly in the Sanger sequencing method. It is a chain-terminating nucleotide that lacks the 3’-hydroxyl group necessary for forming a phosphodiester bond, thus halting DNA synthesis when incorporated into a growing DNA strand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ddGTP involves the chemical modification of guanosine triphosphate (GTP). The process typically includes the removal of the 2’ and 3’ hydroxyl groups from the ribose sugar of GTP. This can be achieved through a series of chemical reactions involving protective group strategies and selective deoxygenation .

Industrial Production Methods: Industrial production of ddGTP often employs enzymatic methods to ensure high yield and purity. Enzymes such as nucleoside diphosphate kinases can be used to phosphorylate dideoxyguanosine to form ddGTP. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of ddGTP is its ability to terminate DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the absence of the 3’-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide. This halts further elongation of the DNA strand, resulting in chain termination . This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which are then analyzed to determine the DNA sequence .

Comparison with Similar Compounds

  • 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
  • 2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP)
  • 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)

Comparison:

Properties

Molecular Formula

C10H16N5O11P3S

Molecular Weight

507.25 g/mol

IUPAC Name

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3S/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+,29?/m0/s1

InChI Key

BWZOONOCZPJTJM-FBWOBCCMSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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